Cas no 1250067-39-0 (3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine)
![3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine structure](https://www.kuujia.com/scimg/cas/1250067-39-0x500.png)
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-FLUORO-PHENYLSULFANYLMETHYL)-PIPERIDINE
- 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine
- Piperidine, 3-[[(4-fluorophenyl)thio]methyl]-
-
- MDL: MFCD16074695
- Inchi: 1S/C12H16FNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2
- InChI Key: WEGMYYAVTHEZJB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)CC1CNCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Topological Polar Surface Area: 37.3
- XLogP3: 2.8
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241759-1.0g |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10332-1G |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 1g |
¥ 2,455.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10332-5G |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 5g |
¥ 7,359.00 | 2023-04-03 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035867-1g |
3-(4-Fluoro-phenylsulfanylmethyl)-piperidine |
1250067-39-0 | 98% | 1g |
¥2455.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551289-1g |
3-(((4-Fluorophenyl)thio)methyl)piperidine |
1250067-39-0 | 98% | 1g |
¥5728.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551289-5g |
3-(((4-Fluorophenyl)thio)methyl)piperidine |
1250067-39-0 | 98% | 5g |
¥17171.00 | 2024-08-09 | |
Enamine | EN300-241759-0.5g |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
Enamine | EN300-241759-2.5g |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
Enamine | EN300-241759-0.05g |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-241759-10.0g |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine |
1250067-39-0 | 95% | 10.0g |
$2701.0 | 2024-06-19 |
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine Related Literature
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine
Introduction to 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine (CAS No. 1250067-39-0)
3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine, identified by its Chemical Abstracts Service number CAS No. 1250067-39-0, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class, which is well-documented for its diverse biological activities and applications in drug development. The presence of a 4-fluorophenylsulfanyl moiety in its structure introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemists.
The structural features of 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. The piperidine ring is known for its ability to enhance binding affinity and metabolic stability, which are crucial factors in drug design. Additionally, the fluorine atom in the phenyl ring can influence the compound's pharmacokinetic properties, including bioavailability and lipophilicity.
In recent years, there has been growing interest in the development of novel piperidine derivatives for their therapeutic potential. Studies have highlighted the role of piperidine-based compounds in treating neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its versatility in drug design. The combination of the piperidine core with the 4-fluorophenylsulfanyl group allows for fine-tuning of physicochemical properties, enabling chemists to optimize lead compounds for specific biological targets. This flexibility has been exploited in various research projects aimed at developing new treatments for complex diseases.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies on 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine have provided insights into its interactions with biological targets, such as enzymes and receptors. These insights are invaluable for designing more effective and selective drugs.
The synthesis of 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the compound is suitable for preclinical and clinical studies. The development of efficient synthetic routes is a critical step in bringing new drugs to market.
In conclusion, 3-{[(4-fluorophenyl)sulfanyl]methyl}piperidine (CAS No. 1250067-39-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compound of great interest to researchers worldwide. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in the development of new medicines.
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